Cysmethynil

Description

Properties

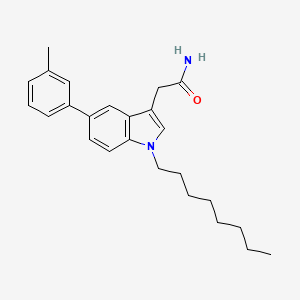

IUPAC Name |

2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBOOVPFRZHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426093 | |

| Record name | Cysmethynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851636-83-4 | |

| Record name | Cysmethynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851636-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysmethynil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysmethynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSMETHYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cysmethynil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysmethynil, chemically known as 2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide, is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. The dysregulation of Ras signaling is a hallmark of numerous human cancers, making Icmt a compelling therapeutic target. Cysmethynil's ability to disrupt this pathway has positioned it as a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Cysmethynil, along with detailed experimental protocols for its evaluation.

Discovery of Cysmethynil

Cysmethynil was identified through a high-throughput screening of a diverse chemical library containing approximately 10,000 compounds. The primary screen was designed to identify inhibitors of Icmt activity in vitro. This led to the discovery of an indole-based scaffold with promising inhibitory properties. Subsequent structure-activity relationship (SAR) studies and optimization of this scaffold led to the identification of Cysmethynil as a particularly potent inhibitor.[1]

The initial in vitro assays demonstrated that Cysmethynil inhibits Icmt in a dose-dependent manner.[2] Further studies in cancer cell lines revealed that this inhibition of Icmt leads to the mislocalization of Ras proteins from the plasma membrane, thereby impairing downstream signaling pathways that are crucial for cell proliferation and survival.[2][3] This mechanism-based activity solidified Cysmethynil's potential as a targeted anti-cancer agent.

Synthesis of Cysmethynil

While a detailed, step-by-step synthesis protocol for Cysmethynil is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles and general methods for the synthesis of substituted indole (B1671886) derivatives. The proposed synthesis involves a multi-step process, likely commencing with a commercially available indole precursor. The key steps would include the formation of the indole-3-acetamide (B105759) core, N-alkylation to introduce the octyl group, and a Suzuki coupling reaction to attach the 3-methylphenyl group.

A proposed logical workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for Cysmethynil.

Quantitative Data

The biological activity of Cysmethynil and its analogs has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.

| Compound | Assay | Cell Line/Conditions | IC50 (µM) |

| Cysmethynil | In vitro Icmt inhibition | - | 2.4[2] |

| Cysmethynil | Cell growth inhibition | Icmt+/+ MEFs | 15-30 |

| Cysmethynil | Cell growth inhibition | Icmt-/- MEFs | Largely unaffected |

| Cysmethynil | Cell growth inhibition | PC3 (Prostate Cancer) | 20-30 |

| Compound 8.12 | Cell growth inhibition | HepG2 (Liver Cancer) | ~10-fold lower than Cysmethynil |

| Compound 8.12 | Cell growth inhibition | PC3 (Prostate Cancer) | ~10-fold lower than Cysmethynil |

Experimental Protocols

In Vitro Icmt Inhibition Assay

This assay directly measures the enzymatic activity of Icmt and its inhibition by a test compound.

Materials:

-

Recombinant Icmt enzyme

-

S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) as the methyl donor

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Test compound (e.g., Cysmethynil) dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Microplate reader capable of scintillation counting

Procedure:

-

Prepare a reaction mixture containing the assay buffer, AFC, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the recombinant Icmt enzyme.

-

To assess for time-dependent inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.

-

Add [³H]AdoMet to start the methylation reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 6% SDS).

-

Quantify the amount of incorporated [³H]methyl group by scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Ras Localization Assay

This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.

Materials:

-

Cancer cell line known to have Ras dependency (e.g., human colon cancer cells)

-

Cell culture medium and supplements

-

Test Icmt inhibitor (e.g., Cysmethynil)

-

Fluorescently tagged Ras protein (e.g., GFP-Ras) or a primary antibody against Ras and a fluorescently labeled secondary antibody

-

Confocal microscope

Procedure:

-

Seed the cancer cells in a suitable culture vessel (e.g., chamber slides).

-

If not using a cell line with endogenous fluorescently tagged Ras, transfect the cells with a vector expressing a fluorescently tagged Ras protein.

-

Treat the cells with the test Icmt inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

If using an antibody, incubate the cells with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of the Ras protein using a confocal microscope.

-

Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Cysmethynil is the inhibition of Icmt, which disrupts the Ras signaling pathway.

Caption: Cysmethynil's effect on the Ras signaling pathway.

A typical workflow for the evaluation of a novel Icmt inhibitor like Cysmethynil is a multi-step process.

Caption: Experimental workflow for evaluating Icmt inhibitors.

Conclusion

Cysmethynil has been instrumental in validating Icmt as a viable target for anti-cancer drug discovery. Its discovery through high-throughput screening and subsequent characterization have provided a solid foundation for the development of more potent and drug-like Icmt inhibitors. The detailed experimental protocols and understanding of its impact on the Ras signaling pathway outlined in this guide serve as a valuable resource for researchers in the field. Further investigation into the synthesis and optimization of Cysmethynil and its analogs holds significant promise for the future of targeted cancer therapy.

References

- 1. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 2. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]

- 3. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Cysmethynil (CAS No. 851636-83-4): A Technical Guide for Researchers

An In-depth Whitepaper on the Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor

Abstract

Cysmethynil, with CAS number 851636-83-4, is a potent and specific small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2][3][4] Icmt is the enzyme responsible for the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases.[5] By inhibiting Icmt, Cysmethynil disrupts the proper localization and function of these proteins, leading to the suppression of critical oncogenic signaling pathways. This technical guide provides a comprehensive overview of Cysmethynil, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways affected, intended for researchers, scientists, and drug development professionals.

Introduction

The post-translational prenylation of proteins terminating in a CaaX motif is a critical process for their proper subcellular localization and function. This multi-step process involves the covalent attachment of an isoprenoid lipid, proteolytic cleavage, and a final carboxyl methylation step catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt). Many of the substrates for this pathway, most notably Ras proteins, are central to signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of Ras signaling is a hallmark of a significant percentage of human cancers, making the enzymes in this pathway attractive targets for therapeutic intervention.

Cysmethynil emerged from the screening of a diverse chemical library as a selective inhibitor of Icmt. Its mechanism of action is distinct from that of farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs), as it targets the final methylation step. This specificity provides a valuable tool for dissecting the biological role of Icmt and offers a potential therapeutic strategy for cancers driven by mutations in Ras and other CaaX-containing proteins.

Mechanism of Action

Cysmethynil functions as a time-dependent inhibitor of Icmt. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor concerning the methyl donor, S-adenosylmethionine (AdoMet). Inhibition of Icmt by Cysmethynil prevents the carboxyl methylation of the C-terminal prenylcysteine residue of its substrate proteins. This lack of methylation increases the net negative charge of the C-terminus, leading to the mislocalization of these proteins from the plasma membrane and other cellular membranes to cytosolic compartments.

The primary consequence of Ras mislocalization is the impairment of downstream signaling. By preventing Ras from associating with the plasma membrane, Cysmethynil effectively blocks the activation of the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling pathways. This disruption of pro-survival and pro-proliferative signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of autophagy-mediated cell death in cancer cells.

Quantitative Biological Data

The biological activity of Cysmethynil has been characterized in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Cysmethynil

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Icmt) | 2.4 µM | In vitro Icmt inhibition assay | |

| Ki (Icmt) | 2.39 ± 0.02 µM | Kinetic analysis of Icmt inhibition | |

| Ki* (Icmt) | 0.14 ± 0.01 µM | Overall dissociation constant for the final enzyme-inhibitor complex | |

| EC50 | 20 µM | Growth reduction in RAS-mutant cell lines |

Table 2: Cellular Activity of Cysmethynil in Various Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | IC50 / Concentration | Reference |

| PC3 | Prostate Cancer | Cell Viability | 20-30 µM | |

| HepG2 | Liver Cancer | Antiproliferative Activity (72h) | IC50: Not specified, but effective at 18-21 µM | |

| Various Cell Lines | Multiple | Cell Viability | IC50: 16.8-23.3 µM | |

| IMR-90 | Normal Fibroblast | Antiproliferative Activity (72h) | IC50: 29.2 µM |

Table 3: In Vivo Efficacy of Cysmethynil

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Xenograft Mice | Cervical Cancer | 20 mg/kg, i.p., 3 times/week for 2 weeks | Moderate tumor growth inhibition as a single agent; significant synergy with Paclitaxel and Doxorubicin | |

| Xenograft Mice | Not Specified | 100 mg/kg and 200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth; induced G1 arrest and cell death | |

| SCID Mice with HepG2 Xenografts | Liver Cancer | Intraperitoneal, once every 2 days for 24 days | Inhibition of tumor growth | |

| MiaPaCa2 Xenograft Mice | Pancreatic Cancer | 150 mg/kg, i.p., every other day | Responsive to treatment |

Experimental Protocols

In Vitro Icmt Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of Cysmethynil against the Icmt enzyme.

Materials:

-

Recombinant Icmt enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Cysmethynil dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Microplate reader for scintillation counting

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Icmt substrate, and Cysmethynil at various concentrations.

-

To assess for time-dependent inhibition, pre-incubate the enzyme with Cysmethynil for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.

-

Initiate the reaction by adding recombinant Icmt enzyme to the mixture.

-

Add [3H]AdoMet to start the methylation reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 6% SDS).

-

Quantify the amount of incorporated [3H]methyl group by scintillation counting.

-

Calculate the percentage of inhibition for each Cysmethynil concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS)

This protocol describes a method to assess the effect of Cysmethynil on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC3, HepG2)

-

Complete cell culture medium

-

Cysmethynil stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Cysmethynil in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest Cysmethynil dilution.

-

Remove the medium from the cells and add 100-200 µL of the medium containing the different concentrations of Cysmethynil or the vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor activity of Cysmethynil in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line of interest

-

Sterile PBS and cell culture medium

-

Matrigel (optional)

-

Cysmethynil formulation for in vivo administration (e.g., dissolved in a vehicle such as a mixture of ethanol, PEG 400, and 5% dextrose)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1-10 x 10^6 cells per 100-200 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Cysmethynil or the vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection every other day).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunoblotting for biomarkers of drug activity).

Signaling Pathways and Visualizations

Cysmethynil's primary mechanism of action involves the disruption of Ras-mediated signaling pathways. The following diagrams illustrate the key pathways affected.

Caption: Cysmethynil inhibits the Ras-Raf-MEK-ERK signaling pathway.

Caption: Cysmethynil disrupts PI3K-Akt-mTOR signaling, leading to autophagy.

Caption: Experimental workflow for the evaluation of Cysmethynil.

Conclusion

Cysmethynil is a valuable research tool for studying the biological functions of Icmt and the consequences of its inhibition. Its ability to disrupt Ras signaling through a specific mechanism of action provides a clear rationale for its investigation as a potential anticancer agent. The data and protocols presented in this technical guide offer a comprehensive resource for researchers working with Cysmethynil and other Icmt inhibitors, facilitating further exploration of this promising therapeutic target. While Cysmethynil itself has limitations for clinical development due to its physicochemical properties, it has served as a critical lead compound for the development of next-generation Icmt inhibitors with improved pharmacological profiles.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Cysmethynil on Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

This technical guide provides a comprehensive overview of the mechanism of action of Cysmethynil, a selective small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). We will delve into its effects on cellular signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

Introduction to Icmt and its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins, which includes the Ras superfamily of small GTPases.[2][3] This modification involves the methylation of the C-terminal isoprenylcysteine residue.[4] This methylation is crucial for the proper subcellular localization and function of these proteins, particularly for their anchoring to the plasma membrane.[5]

The Ras proteins are critical molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, survival, and apoptosis. Dysregulation of Ras signaling is a hallmark of many human cancers. By inhibiting Icmt, Cysmethynil disrupts the proper localization and function of Ras, thereby interfering with these oncogenic signaling pathways.

Mechanism of Action of Cysmethynil

Cysmethynil acts as a direct inhibitor of the enzymatic activity of Icmt. By binding to Icmt, Cysmethynil prevents the transfer of a methyl group to the isoprenylcysteine of Ras and other CAAX proteins. This lack of methylation leads to the mislocalization of Ras from the plasma membrane to other cellular compartments, such as the cytoplasm and Golgi apparatus. The mislocalization of Ras prevents its interaction with upstream activators and downstream effectors, thereby inhibiting the activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

The downstream consequences of Icmt inhibition by Cysmethynil are multifaceted and include:

-

Inhibition of Cell Growth and Proliferation: By blocking Ras-mediated signaling, Cysmethynil causes a dose- and time-dependent reduction in the number of viable cancer cells.

-

Cell Cycle Arrest: Cysmethynil treatment leads to an accumulation of cells in the G1 phase of the cell cycle.

-

Induction of Autophagy and Apoptosis: Inhibition of Icmt by Cysmethynil can induce autophagic cell death in cancer cells.

-

Synergistic Effects with Chemotherapeutic Agents: Cysmethynil has been shown to enhance the efficacy of chemotherapy drugs like paclitaxel (B517696) and doxorubicin.

Quantitative Data on Cysmethynil Activity

The potency and cellular effects of Cysmethynil have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 2.4 µM | In vitro Icmt inhibition assay | |

| IC50 | <0.2 µM | In vitro Icmt inhibition assay (with preincubation) |

Table 1: In Vitro Inhibitory Activity of Cysmethynil against Icmt.

| Cell Line | Effect | Concentration | Duration | Reference |

| PC3 (Prostate Cancer) | Inhibition of proliferation | 20-30 µM | 1-6 days | |

| Icmt+/+ cells | Inhibition of proliferation | 15-30 µM | 6 days | |

| MiaPaCa2 (Pancreatic) | Inhibition of proliferation | 10-40 µmol/L | 48 hours | |

| AsPC-1 (Pancreatic) | Inhibition of proliferation | 10-40 µmol/L | 48 hours |

Table 2: Cellular Effects of Cysmethynil on Cancer Cell Lines.

| Animal Model | Treatment Regimen | Effect | Reference |

| Xenograft Mouse Model | 20 mg/kg (intraperitoneal), 3 times a week for 2 weeks | Moderate inhibition of tumor growth as a single agent | |

| Xenograft Mouse Model | 20 mg/kg Cysmethynil + Paclitaxel/Doxorubicin | Significantly greater efficacy in inhibiting tumor growth | |

| Xenograft Mouse Model | 100 mg/kg or 200 mg/kg (intraperitoneal), every 48h for 28 days | Significant impact on tumor growth |

Table 3: In Vivo Efficacy of Cysmethynil.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Cysmethynil and a typical experimental workflow for characterizing Icmt inhibitors.

Caption: Cysmethynil inhibits Icmt, preventing Ras methylation and membrane localization.

Caption: A stepwise workflow for the validation of an Icmt inhibitor.

Detailed Experimental Protocols

This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of test compounds like Cysmethynil.

-

Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) to a farnesylated substrate.

-

Materials:

-

Recombinant Icmt enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Cysmethynil dissolved in DMSO

-

Scintillation vials and fluid

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of Cysmethynil.

-

Initiate the reaction by adding the recombinant Icmt enzyme.

-

Add [3H]AdoMet to start the methylation reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution.

-

Quantify the amount of incorporated [3H]methyl group by scintillation counting.

-

Calculate the percentage of inhibition for each Cysmethynil concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the Cysmethynil concentration.

-

This assay assesses the effect of Cysmethynil on the growth and survival of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

-

Materials:

-

Cancer cell line (e.g., PC3)

-

Cell culture medium and supplements

-

Cysmethynil

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cysmethynil or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability at each Cysmethynil concentration relative to the vehicle-treated control cells.

-

This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.

-

Principle: Proper carboxymethylation by Icmt is essential for the localization of Ras proteins to the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to other cellular compartments.

-

Materials:

-

Cancer cell line (e.g., human colon cancer cells)

-

Cell culture medium and supplements

-

Cysmethynil

-

Fluorescently tagged Ras protein (e.g., GFP-Ras) or an antibody against Ras

-

Confocal microscope

-

-

Procedure:

-

Seed the cancer cells in a suitable culture vessel (e.g., chamber slides).

-

If necessary, transfect the cells with a vector expressing a fluorescently tagged Ras protein.

-

Treat the cells with various concentrations of Cysmethynil for a specified duration (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

If using an antibody, incubate the cells with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of the Ras protein using a confocal microscope.

-

Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated control cells.

-

Conclusion

Cysmethynil is a potent and selective inhibitor of Icmt that demonstrates significant anti-cancer activity. Its mechanism of action is well-defined, involving the disruption of Ras post-translational modification, leading to mislocalization and inhibition of downstream oncogenic signaling pathways. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to further investigate Cysmethynil and other Icmt inhibitors as potential cancer therapeutics. While Cysmethynil itself has limitations for clinical use due to poor water solubility, it remains a critical tool for studying the biological roles of Icmt and a valuable lead compound for the development of improved Icmt inhibitors.

References

- 1. genecards.org [genecards.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

- 5. benchchem.com [benchchem.com]

Cysmethynil: A Time-Dependent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of a significant number of proteins, including the Ras superfamily of small GTPases. The final methylation step catalyzed by Icmt is crucial for the proper subcellular localization and function of these proteins. Cysmethynil, a novel indole-based small molecule, has been identified as a potent and specific time-dependent inhibitor of Icmt. This technical guide provides a comprehensive overview of Cysmethynil, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting Icmt for therapeutic intervention, particularly in the context of cancer.

Introduction

The post-translational modification of proteins bearing a C-terminal CaaX motif is a multistep process essential for their biological activity. This pathway involves farnesylation or geranylgeranylation, proteolytic cleavage of the "-aaX" tripeptide, and finally, carboxyl methylation of the now-exposed isoprenylcysteine residue. This final step is catalyzed by Isoprenylcysteine carboxyl methyltransferase (Icmt), an integral membrane protein of the endoplasmic reticulum.[1][2]

Many key signaling proteins, including members of the Ras, Rho, and Rac families, are substrates of Icmt.[1][3] The carboxyl methylation neutralizes the negative charge of the terminal cysteine, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane.[1] Mislocalization of these proteins due to the inhibition of Icmt can disrupt their downstream signaling cascades, which are often implicated in oncogenesis and cell proliferation.

Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) was discovered through a high-throughput screen of a diverse chemical library as a specific inhibitor of Icmt. Notably, Cysmethynil exhibits time-dependent inhibition, a characteristic that often indicates a high-affinity interaction with the target enzyme. Its ability to induce mislocalization of Ras, inhibit cancer cell growth, and promote autophagy and cell cycle arrest has positioned Icmt as a promising target for anticancer drug development.

Quantitative Inhibitory Data

The inhibitory potency of Cysmethynil against Icmt has been characterized through detailed kinetic studies. The data reveals a significant increase in potency upon pre-incubation with the enzyme, a hallmark of time-dependent inhibition.

| Parameter | Value | Condition | Reference |

| IC50 | 2.4 µM | In vitro Icmt inhibition assay (without pre-incubation) | |

| IC50 | < 0.2 µM | In vitro Icmt inhibition assay (with 15 min pre-incubation) | |

| Ki | 2.39 ± 0.02 µM | Dissociation constant of the initial enzyme-inhibitor complex | |

| Ki * | 0.14 ± 0.01 µM | Overall dissociation constant of the final high-affinity complex | |

| kon | 0.87 ± 0.06 min-1 | First-order rate constant for the conversion to the final complex | |

| koff | 0.053 ± 0.003 min-1 | First-order rate constant for the reverse process |

Mechanism of Action

Kinetic analyses have elucidated the mechanism by which Cysmethynil inhibits Icmt. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet). This suggests that Cysmethynil binds to the same site as the prenylated substrate on the enzyme. The time-dependent nature of the inhibition arises from a two-step process: an initial, reversible binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound, high-affinity enzyme-inhibitor complex.

Experimental Protocols

In Vitro Icmt Inhibition Assay

This protocol describes a method to determine the in vitro potency of Cysmethynil.

Materials:

-

Recombinant Icmt enzyme

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine (AFC) or a farnesylated Ras protein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Cysmethynil dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Microplate reader for scintillation counting

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of Cysmethynil.

-

To assess time-dependent inhibition, pre-incubate the enzyme with the inhibitor and AdoMet for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.

-

Initiate the methylation reaction by adding recombinant Icmt enzyme (if not pre-incubated) or the substrate (if pre-incubated).

-

Add [3H]AdoMet to start the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 6% SDS).

-

Quantify the incorporation of the tritiated methyl group into the substrate using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines a method to assess the effect of Cysmethynil on cell proliferation.

Materials:

-

Cancer cell line (e.g., PC3 prostate cancer cells)

-

Complete cell culture medium

-

Cysmethynil

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of Cysmethynil in complete culture medium. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add the medium containing different concentrations of Cysmethynil.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Ras Subcellular Localization

This protocol describes a method to visualize the effect of Cysmethynil on Ras protein localization.

Materials:

-

Cancer cell line (e.g., human colon cancer cells)

-

Cell culture medium and supplements

-

Cysmethynil

-

Fluorescently tagged Ras protein (e.g., GFP-Ras) or a primary antibody against Ras and a fluorescently labeled secondary antibody

-

Confocal microscope

Procedure:

-

Seed cells in a suitable culture vessel (e.g., chamber slides).

-

Transfect cells with a plasmid encoding a fluorescently tagged Ras protein, if not using an antibody for endogenous Ras.

-

Treat the cells with Cysmethynil at a desired concentration for a specified duration (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

If using an antibody, incubate with the primary antibody against Ras, followed by the fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of the Ras protein using a confocal microscope.

-

Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated controls.

Cellular Effects and Signaling Pathways

Inhibition of Icmt by Cysmethynil leads to a cascade of cellular events, primarily stemming from the mislocalization of Ras and other CaaX proteins.

Inhibition of Ras Signaling

Proper membrane localization is a prerequisite for Ras activation and its subsequent engagement of downstream effector pathways. Cysmethynil treatment leads to the mislocalization of Ras from the plasma membrane to the endoplasmic reticulum and Golgi apparatus. This prevents its interaction with upstream activators and downstream targets, thereby impairing signaling through Ras-dependent pathways. Specifically, Cysmethynil has been shown to block the epidermal growth factor (EGF)-induced activation of the MAPK pathway and partially attenuate the activation of the PI3K/Akt pathway.

Caption: Cysmethynil inhibits Icmt, preventing Ras methylation and membrane localization, thereby blocking downstream signaling.

Induction of Autophagy and Cell Cycle Arrest

A significant consequence of Icmt inhibition by Cysmethynil is the induction of autophagic cell death in cancer cells, such as PC3 prostate cancer cells. The precise mechanism linking Icmt inhibition to autophagy is still under investigation but is a key area of Cysmethynil's anticancer activity. Furthermore, Cysmethynil treatment causes an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting cell proliferation.

Caption: Cysmethynil-mediated Icmt inhibition leads to autophagy and cell cycle arrest.

Conclusion

Cysmethynil is a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. Its well-characterized, time-dependent inhibition of Icmt provides a clear mechanism of action that translates into potent cellular effects, including the disruption of oncogenic Ras signaling, induction of autophagy, and cell cycle arrest. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting Icmt and to explore the development of next-generation Icmt inhibitors with improved pharmacological properties. While Cysmethynil itself has limitations for clinical development due to poor solubility, it has paved the way for the design of more drug-like analogs. The continued exploration of Icmt inhibition remains a compelling strategy in the pursuit of new cancer therapies.

References

Cysmethynil's Effect on the Ras Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Cysmethynil, a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), and its profound effects on the Ras signaling pathway. Ras proteins, pivotal regulators of cell growth, differentiation, and survival, are frequently mutated in human cancers, making them a critical therapeutic target. Cysmethynil disrupts the final step of Ras post-translational modification, leading to its mislocalization and subsequent attenuation of downstream signaling cascades. This guide details the mechanism of action of Cysmethynil, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Ras Signaling Pathway and the Role of Icmt

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Their activity is essential for transducing signals from cell surface receptors to intracellular signaling networks that control proliferation, survival, and differentiation.[2] Constitutive activation of Ras due to mutations is a hallmark of approximately 30% of all human cancers.[3]

For Ras proteins to function correctly, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane.[4] This process, known as prenylation, involves the covalent attachment of a farnesyl or geranylgeranyl isoprenoid lipid to the C-terminal CaaX motif. Following prenylation, the -aaX tripeptide is cleaved by Ras-converting enzyme 1 (Rce1), and the newly exposed farnesylcysteine is carboxylmethylated by isoprenylcysteine carboxyl methyltransferase (Icmt). This final methylation step, catalyzed by Icmt, is crucial for increasing the hydrophobicity of the C-terminus, thereby promoting stable association with the plasma membrane and enabling interaction with downstream effectors.

Cysmethynil: A Potent Inhibitor of Icmt

Cysmethynil is an indole-based small molecule that has been identified as a selective and time-dependent inhibitor of Icmt. By blocking the enzymatic activity of Icmt, Cysmethynil prevents the carboxylmethylation of farnesylated proteins, including Ras. This disruption leads to the accumulation of unmethylated Ras, which is unable to efficiently localize to the plasma membrane and is instead mislocalized to the cytosol and other intracellular compartments. The consequence of this mislocalization is a significant impairment of Ras-dependent downstream signaling pathways, including the Raf-MEK-ERK (MAPK) and PI3K-Akt cascades.

Mechanism of Action

The inhibitory action of Cysmethynil on Icmt is competitive with respect to the isoprenylated cysteine substrate and noncompetitive with S-adenosylmethionine. This targeted inhibition of Icmt has been shown to be the primary mechanism behind Cysmethynil's anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Quantitative Data on Cysmethynil's Efficacy

The potency of Cysmethynil has been evaluated across a range of cancer cell lines, demonstrating its broad potential as an anti-cancer agent. The following tables summarize key quantitative data from published studies.

| Inhibitor | IC50 (µM) | Assay Condition | Reference |

| Cysmethynil | 2.4 | In vitro Icmt inhibition assay | |

| Cysmethynil | <0.2 | In vitro Icmt inhibition assay (with preincubation) |

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HepG2 | Liver Cancer | 19.3 | MTT assay (72 hrs) | |

| IMR-90 | Normal Fibroblast | 29.2 | MTT assay (72 hrs) | |

| PC3 | Prostate Cancer | 16.8 - 23.3 | Cell viability assay | |

| DKOB8 | Colon Cancer | ~10-20 | Soft agar (B569324) colony formation | |

| MiaPaCa2 | Pancreatic Cancer | ~15-20 | Proliferation/Viability assay | |

| AsPC-1 | Pancreatic Cancer | ~20-25 | Proliferation/Viability assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Cysmethynil's effects. Below are protocols for key experiments cited in the literature.

In Vitro Icmt Inhibition Assay

This assay directly measures the enzymatic activity of Icmt and its inhibition by Cysmethynil.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or a biotinylated farnesylated K-Ras peptide (BFC).

-

Materials:

-

Recombinant human Icmt

-

[³H]SAM (methyl donor)

-

AFC or BFC (methyl acceptor substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Cysmethynil (or other test inhibitors) dissolved in DMSO

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of Cysmethynil.

-

For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding SDS or precipitating with trichloroacetic acid).

-

Quantify the amount of incorporated radiolabel via scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.

-

Cellular Ras Localization Assay

This cell-based assay provides visual evidence of Cysmethynil's ability to induce Ras mislocalization.

-

Principle: Inhibition of Icmt by Cysmethynil prevents the final step in Ras processing, leading to its mislocalization from the plasma membrane to intracellular compartments. This can be visualized using fluorescently tagged Ras proteins.

-

Materials:

-

Cancer cell line (e.g., MDCK, PC3)

-

Expression vector for a fluorescently tagged Ras protein (e.g., GFP-K-Ras, CFP-H-Ras)

-

Transfection reagent

-

Cysmethynil

-

Confocal microscope

-

-

Procedure:

-

Seed cells on glass coverslips or in imaging dishes.

-

Transfect cells with the fluorescently tagged Ras expression vector.

-

Allow cells to express the protein for 24-48 hours.

-

Treat the cells with varying concentrations of Cysmethynil or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips and visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.

-

Quantify the degree of Ras mislocalization from the plasma membrane.

-

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of Cysmethynil on cancer cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cysmethynil

-

MTT solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of Cysmethynil for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

-

Visualizing the Impact of Cysmethynil

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The Ras signaling pathway and Cysmethynil's point of intervention.

Caption: Experimental workflow for the Ras localization assay.

References

Cysmethynil-Induced Autophagy in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and experimental validation of Cysmethynil-induced autophagy in prostate cancer cells. Cysmethynil, a small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), has demonstrated anti-tumor activity by inducing autophagic cell death, offering a promising avenue for cancer therapy research.[1][2][3] This document details the underlying signaling pathways, experimental methodologies, and quantitative data associated with the cellular response to Cysmethynil.

Core Mechanism of Action

Cysmethynil exerts its anti-cancer effects by targeting a key post-translational modification process of proteins, including the Ras family of GTPases.[1][3] The primary mechanism involves the inhibition of Icmt, the enzyme responsible for the final step in protein prenylation. This inhibition leads to the mislocalization of critical signaling proteins like Ras, disrupting downstream pathways that are essential for cell growth and survival. A significant consequence of Icmt inhibition by Cysmethynil in prostate cancer cells is the induction of autophagy, a cellular self-degradation process, which ultimately leads to cell death.

Signaling Pathway of Cysmethynil-Induced Autophagy

Cysmethynil's inhibition of Icmt initiates a signaling cascade that culminates in the activation of autophagy. A key mediator in this pathway is the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. Cysmethynil treatment has been shown to reduce mTOR signaling in prostate cancer cells. The suppression of the mTOR pathway is a well-established trigger for autophagy. This process involves the activation of the ULK1 complex, a critical initiator of autophagosome formation. The subsequent lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, and its recruitment to the autophagosome membrane, is a hallmark of autophagy induction.

Quantitative Data on Cysmethynil's Effects

The following tables summarize the quantitative data on the effects of Cysmethynil on prostate cancer cells, primarily focusing on the PC3 cell line.

Table 1: In Vitro Efficacy of Cysmethynil

| Parameter | Value | Cell Line | Reference |

| IC50 | 2.4 µM | - | |

| Effect on Cell Viability | Dose- and time-dependent reduction | PC3 | |

| Cell Cycle Arrest | Accumulation in G1 phase | PC3 |

Table 2: Cysmethynil-Induced Autophagy Markers in PC3 Cells

| Marker | Treatment | Time Points | Observation | Reference |

| LC3-II Protein Levels | 25 µM Cysmethynil | 24, 48, 72 h | Dramatic elevation | |

| LC3 Puncta | 25 µM Cysmethynil | 48 h | Increased aggregation | |

| Acidic Vesicular Organelles | 25 µM Cysmethynil | 48 h | Markedly elevated amount |

Table 3: In Vivo Efficacy of Cysmethynil in PC3 Xenograft Model

| Dosage | Administration | Duration | Outcome | Reference |

| 100 mg/kg, 200 mg/kg | Intraperitoneal injection every 48 h | 28 days | Significantly reduced tumor size |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Cysmethynil-induced autophagy in prostate cancer cells.

Experimental Workflow Overview

The following diagram illustrates the general workflow for investigating the effects of Cysmethynil on prostate cancer cells.

Cell Culture and Cysmethynil Treatment

-

Cell Line: PC3 human prostate cancer cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cysmethynil Preparation: Cysmethynil is dissolved in DMSO to prepare a stock solution and then diluted to the desired concentrations in the culture medium. A vehicle control (DMSO) should be used in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The medium is then replaced with a fresh medium containing various concentrations of Cysmethynil or vehicle control for the indicated time periods.

Cell Viability Assay (MTS Assay)

-

Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with varying concentrations of Cysmethynil (e.g., 20-30 µM) for 1 to 6 days.

-

MTS Reagent: Add 20 µL of MTS solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Autophagy and mTOR Signaling Markers

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-LC3B

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

Mouse anti-GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Acridine (B1665455) Orange Staining for Acidic Vesicular Organelles (AVOs)

-

Cell Preparation: Grow PC3 cells on glass coverslips and treat with Cysmethynil (e.g., 25 µM for 48 hours).

-

Staining: Incubate the cells with a medium containing 1 µg/mL acridine orange for 15 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Microscopy: Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while acidic compartments, such as autophagolysosomes, will fluoresce bright red or orange-red.

-

Flow Cytometry (Optional): For quantitative analysis, cells can be stained with acridine orange as described above, harvested, and analyzed by flow cytometry to measure the intensity of red fluorescence.

In Vivo Xenograft Model

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 2-10 x 10^6 PC3 cells suspended in a 50% Matrigel:PBS solution into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Cysmethynil (e.g., 100 or 200 mg/kg) or vehicle control via intraperitoneal injection every 48 hours for a specified duration (e.g., 28 days).

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for autophagy markers).

Conclusion

Cysmethynil represents a promising therapeutic agent for prostate cancer by inducing autophagic cell death through the inhibition of Icmt and subsequent downregulation of mTOR signaling. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the anti-cancer properties of Cysmethynil and its derivatives. The detailed methodologies and quantitative data serve as a valuable resource for the design and execution of future studies in the field of cancer drug development.

References

Cysmethynil's Role in G1 Phase Cell Cycle Arrest: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cysmethynil is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), an enzyme responsible for the final step in the post-translational modification of many key regulatory proteins, including members of the Ras superfamily.[1][2] Inhibition of Icmt by Cysmethynil disrupts the proper localization and function of these proteins, leading to significant anti-proliferative effects in various cancer cell models.[2][3] A primary consequence of Cysmethynil treatment is the induction of cell cycle arrest at the G1 phase. This guide provides an in-depth technical overview of the molecular mechanisms underpinning Cysmethynil-induced G1 arrest, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

Cysmethynil's primary molecular target is Isoprenylcysteine Carboxyl Methyltransferase (Icmt).[4] Icmt is an endoplasmic reticulum-associated enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal prenylcysteine of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This methylation is the terminal step in a series of post-translational modifications known as prenylation, which is crucial for the membrane association and biological activity of its substrate proteins.

Key substrates for Icmt include members of the Ras and Rho families of small GTPases, which are critical regulators of cell growth, proliferation, and survival. By inhibiting Icmt, Cysmethynil prevents this final methylation step. The lack of a methyl ester on the C-terminus leads to the mislocalization of Ras proteins from the plasma membrane, thereby abrogating their ability to engage with downstream effectors and initiate signaling cascades that promote cell cycle progression.

Signaling Pathways of G1 Phase Arrest

The arrest of the cell cycle in the G1 phase by Cysmethynil is a multi-faceted process orchestrated by the disruption of core cell cycle machinery. The inhibition of Icmt and subsequent inactivation of Ras signaling culminates in two major events: the downregulation of positive regulators of the G1/S transition and the upregulation of negative regulators.

-

Inhibition of the Cyclin D1-CDK4/6-Rb Pathway: In proliferating cells, mitogenic signals, often transduced through Ras, lead to the expression of Cyclin D1. Cyclin D1 forms a complex with Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This active complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Free E2F then activates the transcription of genes necessary for S-phase entry. Cysmethynil treatment leads to a decrease in the levels of Cyclin D1 and reduced phosphorylation of Rb, effectively blocking this pathway and preventing entry into S phase.

-

Upregulation of the CDK Inhibitor p21/Cip1: Treatment with Cysmethynil has been shown to markedly increase the protein levels of p21/Cip1. p21 is a potent, broad-spectrum cyclin-dependent kinase inhibitor that can bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which are essential for G1 progression and the G1/S transition, respectively. This upregulation of p21 provides a robust block to cell cycle advancement and occurs in both p53-dependent and p53-independent manners in different cell contexts.

The interplay of these pathways ensures a firm G1 arrest, preventing cancer cells from replicating their DNA and proliferating.

Quantitative Data Summary

The anti-proliferative and cell cycle arrest effects of Cysmethynil have been quantified across various studies and cell lines. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Cysmethynil and Derivatives

| Compound | Target | IC50 | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|---|---|

| Cysmethynil | Icmt | 2.4 µM | - | Enzymatic Inhibition | - | |

| Cysmethynil | Proliferation | - | PC3 | Dose-dependent reduction in viable cells | 20-30 µM | |

| Cysmethynil | Proliferation | - | MiaPaCa2 | Increased p21, G1 arrest | 22.5 µM | |

| Cysmethynil | Proliferation | - | HPAF-II | Increased p21, G1 arrest | 22.5 µM | |

| Compound 8.12* | Proliferation | - | HepG2 | G1 Arrest, decreased Cyclin D1, increased p21 | 1.6 µM |

| Compound 8.12* | Proliferation | - | PC3 | G1 Arrest, decreased Cyclin D1, increased p21 | 3.6 µM | |

*Compound 8.12 is a more soluble and potent amino-derivative of Cysmethynil.

Table 2: In Vivo Efficacy of Cysmethynil

| Animal Model | Cell Line | Dosage | Administration | Effect | Reference |

|---|---|---|---|---|---|

| SCID Mice | SiHa Xenograft | 20 mg/kg | Intraperitoneal, 3x/week | Moderate inhibition of tumor growth | |

| Mice | MiaPaCa2 Xenograft | 150 mg/kg | Intraperitoneal, every other day | Tumor growth inhibition |

| Mice | HepG2 Xenograft | - | - | Marked inhibition of tumor growth | |

Experimental Protocols and Workflows

The investigation of Cysmethynil's effect on the cell cycle relies on a set of standard and specialized molecular biology techniques. Detailed protocols for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, PC3) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Treatment: Allow cells to adhere overnight. Treat cells with vehicle control (e.g., DMSO) or desired concentrations of Cysmethynil (e.g., 1.6 µM for HepG2) for 24 hours.

-

Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant.

-

RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence emission at ~610 nm. Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect and quantify changes in the protein levels of key G1 phase regulators like Cyclin D1 and p21.

Methodology:

-

Cell Culture and Lysis: Culture and treat cells as described in the flow cytometry protocol (Section 4.1). After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN® TGX™ Precast Gel). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-β-actin as a loading control) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein, normalizing to the loading control (β-actin).

Conclusion

Cysmethynil effectively induces G1 phase cell cycle arrest in cancer cells by inhibiting its primary target, Icmt. This action disrupts Ras signaling, leading to the suppression of the pro-proliferative Cyclin D1-CDK4/6-Rb axis and the concomitant upregulation of the CDK inhibitor p21. These coordinated molecular events create a powerful blockade at the G1/S checkpoint, preventing DNA replication and halting cell proliferation. The data strongly support the mechanism-based activity of Cysmethynil and highlight the potential of Icmt inhibition as a therapeutic strategy in oncology. The experimental protocols and workflows detailed herein provide a robust framework for researchers to further investigate Cysmethynil and other Icmt inhibitors in preclinical and drug development settings.

References

An In-depth Technical Guide to the Discovery of Indole-Based Icmt Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of indole-based inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of CAAX-containing proteins, including the Ras superfamily of small GTPases, making it a significant target in cancer therapy.[1][2][3] Inhibition of Icmt disrupts the proper localization and function of these signaling proteins, offering a promising avenue for therapeutic intervention.[4][5]

The Role of Icmt in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum membrane enzyme that catalyzes the final step in the processing of proteins containing a C-terminal CaaX motif. This process involves three sequential enzymatic modifications:

-

Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).

-

Proteolysis: The terminal three amino acids ("-aaX") are cleaved by the Ras-converting CAAX endopeptidase 1 (Rce1).

-

Carboxylmethylation: Icmt transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to the newly exposed carboxyl group of the farnesylated cysteine.

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the protein's C-terminus and promoting its proper anchoring to the plasma membrane. For the Ras proteins (KRAS, NRAS, and HRAS), this localization is essential for their function as critical regulators of cell proliferation, differentiation, and survival through pathways like the MAPK/ERK and PI3K/AKT cascades. Aberrant Ras signaling, often due to mutations, is a hallmark of many cancers. By preventing this final modification, Icmt inhibitors cause the mislocalization of Ras and other CaaX proteins, thereby attenuating their oncogenic signaling.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Methodological & Application

Application Note: Cysmethynil-Mediated Inhibition of Cancer Cell Viability

Introduction

Cysmethynil is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2] Icmt catalyzes the final step in the post-translational modification of many key regulatory proteins, including members of the Ras superfamily of small GTPases.[3] These modifications are critical for the proper subcellular localization and function of these proteins.[3] By inhibiting Icmt, Cysmethynil disrupts the membrane association of Ras proteins, leading to impaired downstream signaling pathways that are often dysregulated in cancer.[1] This disruption has been shown to inhibit cell growth, block anchorage-independent growth, induce cell cycle arrest at the G1 phase, and trigger cell death through mechanisms including autophagy and apoptosis in various cancer cell lines. These findings establish Icmt as a promising therapeutic target for anticancer drug development, with Cysmethynil serving as a key tool for investigating its biological role.

Mechanism of Action

Cysmethynil's primary mechanism of action is the inhibition of Icmt, which prevents the carboxylmethylation of prenylated proteins like Ras. This leads to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream signaling cascades such as the MAPK and Akt pathways. The inhibition of these pathways can lead to cell cycle arrest, often mediated by an increase in cell cycle regulators like p21. Furthermore, treatment with Cysmethynil has been demonstrated to induce autophagy and apoptosis in cancer cells, contributing to its anti-proliferative effects.

Caption: Cysmethynil inhibits Icmt, blocking Ras methylation and downstream signaling.

Quantitative Data Summary

The following table summarizes the effects of Cysmethynil on the viability of various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay Type | Concentration / IC50 | Treatment Duration | Outcome | Reference |

| PC3 | Prostate Cancer | Viability Assay | 20-30 µM | 1-6 days | Dose- and time-dependent reduction in viable cells. | |

| PC3 | Prostate Cancer | Viability Assay | IC50 ≈ 25 µM | 48 hours | G1 phase cell cycle arrest. | |

| HepG2 | Liver Cancer | Viability Assay | 18-21 µM | 48 hours | Induced pre-lamin A accumulation, indicating Icmt inhibition. | |

| MiaPaCa2 | Pancreatic Cancer | Viability Assay | ~15-25 µM | 48 hours | Induced apoptosis and cell cycle arrest. | |

| AsPC-1 | Pancreatic Cancer | Viability Assay | ~15-25 µM | 48 hours | Induced apoptosis and cell cycle arrest. | |

| Icmt+/+ MEFs | Mouse Embryonic Fibroblasts | Viability Assay | 15-30 µM | 6 days | Inhibited proliferation. | |

| Icmt-/- MEFs | Mouse Embryonic Fibroblasts | Viability Assay | 15-30 µM | 6 days | Unaffected cell growth, demonstrating specificity. | |

| DKOB8 | Colon Cancer | Soft Agar Assay | 20 µM | Not Specified | Blocked anchorage-independent growth. |